molecular formula C12H12N6O3 B2751251 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide CAS No. 2034297-33-9

5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2751251
CAS No.: 2034297-33-9
M. Wt: 288.267
InChI Key: UXSTYYYXISSOQR-UHFFFAOYSA-N
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Description

5-Methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a highly specialized compound characterized by its intricate structure featuring multiple heterocyclic rings. This compound finds relevance in various fields of research due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Isoxazole Ring: : The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving appropriate precursors such as α,β-unsaturated carbonyl compounds.

  • Oxadiazole Formation:

  • Final Compound Assembly: : The coupling of the pyrazole and isoxazole intermediates is performed using a variety of methods, including alkylation or amide bond formation.

Industrial Production Methods

In industrial settings, the synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide involves streamlined steps to maximize yield and purity. Catalysts and optimized reaction conditions are employed to facilitate large-scale production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically targeting the methyl group or the pyrazole ring.

  • Reduction: : The reduction reactions may involve the nitro groups or other reducible functionalities present within the structure.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the pyrazole and isoxazole rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction Reagents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

  • Substitution Conditions:

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used, ranging from simple modifications like hydroxyl or amino derivatives to more complex restructured molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications and applications in creating new materials.

Biology

In biological research, 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is explored for its potential interactions with biological targets, offering insights into enzyme inhibition and receptor binding.

Medicine

The compound shows promise in the development of therapeutic agents, particularly due to its potential activity against specific biological pathways. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound may find applications in the development of agrochemicals, polymers, and other specialized chemicals, leveraging its chemical stability and reactivity.

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its structure allows for binding to active sites or allosteric sites, influencing biochemical pathways. The pathways involved include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.

Properties

IUPAC Name

5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-7-9(4-15-20-7)12(19)13-5-10-16-11(17-21-10)8-3-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSTYYYXISSOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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